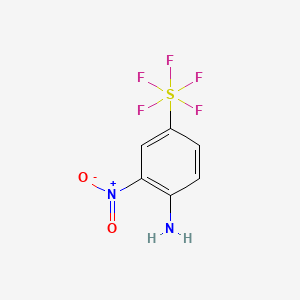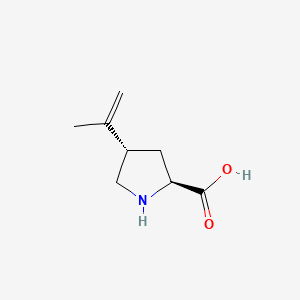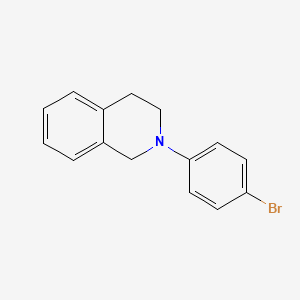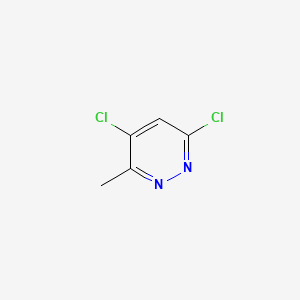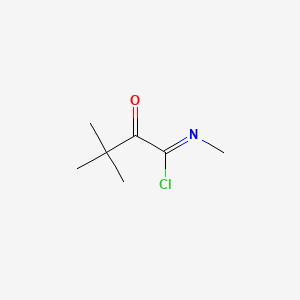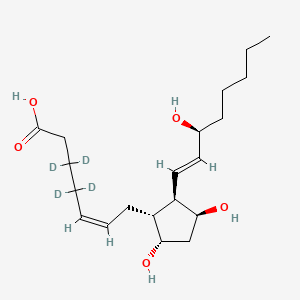
11β-プロスタグランジン F2α-d4
概要
説明
11beta-Prostaglandin F2alpha-d4 is a synthetic derivative of the naturally occurring prostaglandin F2alpha. Prostaglandins are lipid compounds that perform hormone-like functions in various physiological processes, including inflammation, pain, and reproduction. The compound 11beta-Prostaglandin F2alpha-d4 is specifically labeled with deuterium, which makes it useful in various scientific studies.
科学的研究の応用
11beta-Prostaglandin F2alpha-d4 has several scientific research applications:
Chemistry: It is used as a standard in mass spectrometry due to its deuterium labeling.
Biology: The compound is studied for its role in cellular signaling pathways.
Medicine: Research focuses on its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用機序
Target of Action
The primary target of 11beta-Prostaglandin F2alpha-d4 is the prostaglandin F2α receptor . This receptor is a G-protein-coupled receptor that is involved in various biological processes, including inflammation, pain, and reproduction . The action of 11beta-Prostaglandin F2alpha-d4 is dependent on the number of receptors on the corpus luteum membrane .
Mode of Action
11beta-Prostaglandin F2alpha-d4 acts by binding to the prostaglandin F2α receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Because 11beta-Prostaglandin F2alpha-d4 is linked with an increase in uterine oxytocin levels, there is evidence that 11beta-Prostaglandin F2alpha-d4 and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .
Biochemical Pathways
11beta-Prostaglandin F2alpha-d4 is involved in the prostaglandin metabolic pathway . Prostaglandins are lipids throughout the entire body that have a hormone-like function . They play a crucial role in the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Pharmacokinetics
For the naturally occurring prostaglandin f2α, the elimination half-life is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma . These properties may impact the bioavailability of 11beta-Prostaglandin F2alpha-d4.
Result of Action
The action of 11beta-Prostaglandin F2alpha-d4 results in various molecular and cellular effects. It stimulates uterine muscle contractions, which aids in the birth process . It also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . In systemic mastocytosis, 11beta-Prostaglandin F2alpha-d4 is elevated in the urine .
Action Environment
The action of 11beta-Prostaglandin F2alpha-d4 can be influenced by various environmental factors. For instance, it is produced by the uterus when stimulated by oxytocin, in the event that there has been no implantation during the luteal phase . The action of 11beta-Prostaglandin F2alpha-d4 is also dependent on the number of receptors on the corpus luteum membrane .
生化学分析
Biochemical Properties
11beta-Prostaglandin F2alpha-d4 interacts with various enzymes and proteins. It is intended for use as an internal standard for the quantification of 11beta-Prostaglandin F2alpha by GC- or LC-mass spectrometry . The primary plasma metabolite of PGD2 in vivo , it is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Cellular Effects
11beta-Prostaglandin F2alpha-d4 has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Molecular Mechanism
The molecular mechanism of 11beta-Prostaglandin F2alpha-d4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by binding to the prostaglandin F2alpha receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .
Temporal Effects in Laboratory Settings
The effects of 11beta-Prostaglandin F2alpha-d4 change over time in laboratory settings. It has been observed that 2,3-Dinor-11beta-prostaglandin F2 alpha (2,3 BPG) is elevated in the urine of patients with systemic mastocytosis (SM) .
Metabolic Pathways
11beta-Prostaglandin F2alpha-d4 is involved in the prostanoid metabolic pathway . It is produced by the action of cyclooxygenases on arachidonic acid thus forming prostaglandin H2 which is then processed further to other prostanoids by additional enzymes .
準備方法
The synthesis of 11beta-Prostaglandin F2alpha-d4 involves several steps, starting from the precursor arachidonic acid. The synthetic route typically includes the following steps:
Oxidation: Arachidonic acid is oxidized to form prostaglandin H2.
Reduction: Prostaglandin H2 is then reduced to prostaglandin F2alpha.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the prostaglandin F2alpha molecule to produce 11beta-Prostaglandin F2alpha-d4.
化学反応の分析
11beta-Prostaglandin F2alpha-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different prostaglandin derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can occur, especially at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
11beta-Prostaglandin F2alpha-d4 is unique due to its deuterium labeling, which distinguishes it from other prostaglandin F2alpha derivatives. Similar compounds include:
Prostaglandin F2alpha: The naturally occurring form without deuterium labeling.
Carboprost: A synthetic analog used clinically to treat postpartum hemorrhage.
Latanoprost: Another synthetic analog used to treat glaucoma
These compounds share similar biological activities but differ in their specific applications and molecular modifications.
特性
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-SGSFECARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


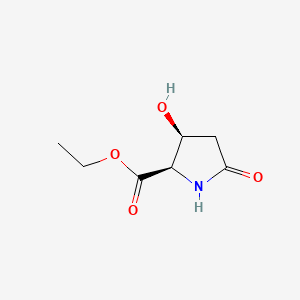
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester](/img/structure/B570237.png)


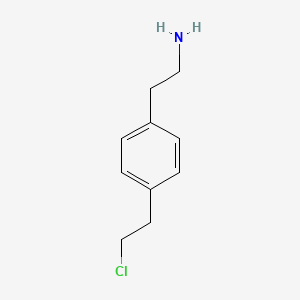
![(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate](/img/structure/B570243.png)
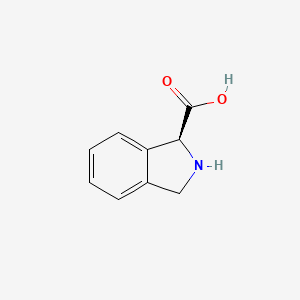
![6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570246.png)
